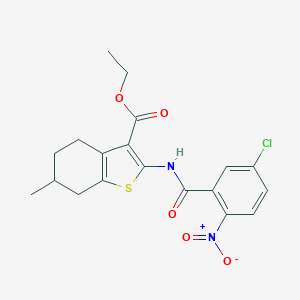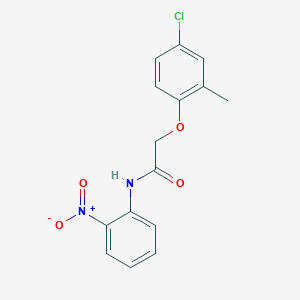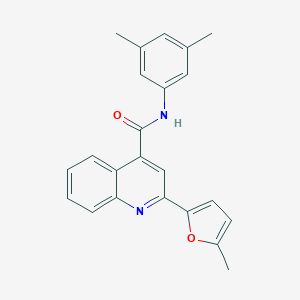![molecular formula C24H26N2O3 B331808 10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331808.png)
10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, a one-pot three-component synthesis using calcium chloride in refluxing ethanol has been reported for similar compounds . The reaction conditions typically involve heating and the use of catalysts to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research. It has been studied for its potential as a corrosion inhibitor for mild steel in acidic conditions . Additionally, derivatives of benzodiazepines have shown promise in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticonvulsant activities . The compound’s unique structure makes it a valuable candidate for further exploration in medicinal chemistry and materials science.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system . This leads to a calming effect, making these compounds useful in treating anxiety and related disorders. The exact pathways and molecular interactions can vary depending on the specific structure of the benzodiazepine derivative.
Comparación Con Compuestos Similares
Similar compounds to 10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam These compounds share a common core structure but differ in their substituents, leading to variations in their pharmacological properties
Propiedades
Fórmula molecular |
C24H26N2O3 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
5-acetyl-6-(3-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H26N2O3/c1-15(27)26-20-11-6-5-10-18(20)25-19-13-24(2,3)14-21(28)22(19)23(26)16-8-7-9-17(12-16)29-4/h5-12,23,25H,13-14H2,1-4H3 |
Clave InChI |
YDDKXSZTPZQALC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OC |
SMILES canónico |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331725.png)
![4-[(3-bromo-5-ethoxy-4-methoxyphenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B331726.png)
![Ethyl 6-tert-butyl-2-{[(4-fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331727.png)
![METHYL 6-(TERT-BUTYL)-2-[({5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B331728.png)


![4-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331735.png)
![Methyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331737.png)

![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B331739.png)
![3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B331741.png)
![(4Z)-4-[(2-methoxy-4-nitroanilino)methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one](/img/structure/B331742.png)
![2-(2-bromophenyl)-4-{4-[(3-chlorobenzyl)oxy]-3,5-diiodobenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331743.png)
![Propyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B331744.png)
